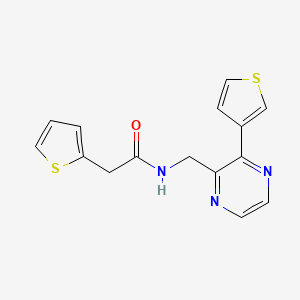

![molecular formula C15H22N2O3 B2680380 1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 510723-46-3](/img/structure/B2680380.png)

1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole derivatives, like the one you’re asking about, are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. These compounds are widely studied due to their presence in many important biological molecules, including certain amino acids, nucleic acids, and many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, depending on the specific substituents attached to the imidazole ring. In general, these compounds are planar and aromatic, meaning they have a flat ring structure and exhibit special stability due to delocalized electrons .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution, depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure. For example, some imidazole derivatives are solids, while others are liquids .Scientific Research Applications

Antimycotic Activity

- The synthesis and testing of a new series of (benzo[b]thienyl)methyl ethers, related to imidazole derivatives, demonstrated significant antifungal activity. This research suggests potential applications in developing new antimycotic agents (Raga et al., 1992).

Catalysis

- N-heterocyclic carbenes, closely related to imidazolyl derivatives, have been identified as efficient catalysts in transesterification and acylation reactions. Such compounds facilitate the synthesis of esters from alcohols and vinyl acetate, showcasing their utility in organic synthesis and potential industrial applications (Grasa et al., 2002).

Molecular Encapsulation

- Research on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y highlighted the use of such complexes as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This illustrates the role of imidazole-related compounds in enhancing the efficiency and reusability of catalysts in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Supramolecular Chemistry

- The design and synthesis of a novel 1-D stacking Z-type supramolecular complex, incorporating imidazole as a component, underlines the importance of such compounds in constructing advanced molecular architectures with potential applications in materials science and nanotechnology (Chen et al., 2006).

Alcohol Oxidation

- A study on the TEMPO-catalyzed efficient alcohol oxidation system demonstrated the utility of imidazole-related compounds in facilitating the oxidation of alcohols to their corresponding carbonyl compounds in an environmentally friendly manner, highlighting potential applications in green chemistry (Li & Zhang, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(2,2-diethoxyethyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-19-14(20-5-2)10-17-13-9-7-6-8-12(13)16-15(17)11(3)18/h6-9,11,14,18H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVOCMNCBYNEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2N=C1C(C)O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)

![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)

![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)

![(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)

![4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2680318.png)

![N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine](/img/structure/B2680319.png)

![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)